molecular formula C8H14N2O B1303462 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile CAS No. 90322-18-2

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Cat. No.: B1303462
CAS No.: 90322-18-2
M. Wt: 154.21 g/mol
InChI Key: ZSKZHSOMHSHFDF-UHFFFAOYSA-N
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Description

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring attached to an aminopropanenitrile group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile typically involves the reaction of tetrahydrofuran-2-ylmethylamine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]butanenitrile
  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]pentanenitrile
  • 3-[(Tetrahydrofuran-2-ylmethyl)amino]hexanenitrile

Uniqueness

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile, with the CAS number 90322-18-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H14_{14}N2_2O
  • Molecular Weight : 154.21 g/mol
  • Density : 1.01 g/cm³
  • Boiling Point : 292.8°C at 760 mmHg
  • Flash Point : 130.9°C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound's structure allows it to engage in nucleophilic substitution reactions, potentially altering its biological profile depending on the substituents involved .

Anticancer Potential

The structural features of this compound may confer anticancer properties akin to other nitrile-containing compounds. For example, studies on tricarbonyl rhenium complexes indicate that compounds with similar functionalities can induce cell cycle arrest in cancer cells . This suggests that further investigation into the anticancer activity of this compound could yield significant insights.

Case Studies and Research Findings

While direct case studies on this specific compound are sparse, several investigations into related compounds provide a framework for understanding its potential:

  • Antimicrobial Screening : Derivatives of tetrahydrofuran have been evaluated for their ability to inhibit microbial growth. These studies often utilize standard antimicrobial susceptibility tests to determine efficacy against pathogenic strains.
  • Cytotoxicity Assays : Similar compounds have undergone cytotoxicity testing using various cancer cell lines (e.g., HeLa, MCF7). The results typically involve measuring cell viability post-treatment with different concentrations of the compound.
  • Mechanistic Studies : Research has explored how structural modifications influence biological activity. For example, alterations in the side chains or functional groups can significantly affect the binding affinity to target proteins.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activities
3-[(Tetrahydrofuran-2-ylmethyl)amino]butanenitrileStructureAntimicrobial
3-[(Tetrahydrofuran-2-ylmethyl)amino]pentanenitrileStructureAnticancer
3-[(Tetrahydrofuran-2-ylmethyl)amino]hexanenitrileStructureCytotoxicity

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKZHSOMHSHFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381389
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-18-2
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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